molecular formula C5H14ClNO B6250249 (2S,3S)-3-aminopentan-2-ol hydrochloride CAS No. 1352149-50-8

(2S,3S)-3-aminopentan-2-ol hydrochloride

Cat. No.: B6250249
CAS No.: 1352149-50-8
M. Wt: 139.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-aminopentan-2-ol hydrochloride is a chiral amino alcohol compound with significant potential in various fields of scientific research. Its unique stereochemistry and functional groups make it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-aminopentan-2-ol hydrochloride typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of (2S,3S)-3-aminopentan-2-one using a chiral reducing agent. This reaction is often carried out under mild conditions to preserve the stereochemistry of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a multi-step process involving the synthesis of the precursor, followed by its reduction and subsequent purification. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-aminopentan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can yield more reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

(2S,3S)-3-aminopentan-2-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-aminopentan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.

Properties

CAS No.

1352149-50-8

Molecular Formula

C5H14ClNO

Molecular Weight

139.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.